Copper chlorophyllin A
Overview
Description
Copper chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is a water-soluble compound that is commonly used as a food additive and in alternative medicine. The most prevalent form is a sodium/copper derivative, known for its vibrant green color and various health benefits .
Preparation Methods
Copper chlorophyllin is typically prepared through a series of chemical reactions involving natural chlorophyll. The process begins with the extraction of chlorophyll from plant materials such as alfalfa using solvents like acetone, ethanol, and hexane . The extracted chlorophyll is then saponified by adding an alkali, such as sodium hydroxide, which removes the methyl and phytol ester groups . This is followed by the addition of copper sulfate to replace the central magnesium atom with copper . The resulting product is then purified and dried to obtain copper chlorophyllin .
Chemical Reactions Analysis
Copper chlorophyllin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the chemoselective oxidation of benzylic alcohols and diarylmethanes in water, catalyzed by sodium copper chlorophyllin. This reaction produces arylcarbonyl compounds with high efficiency and selectivity . Common reagents used in these reactions include oxidizing agents like molecular oxygen and catalysts such as copper complexes . The major products formed from these reactions are aryl ketones and aldehydes .
Scientific Research Applications
Copper chlorophyllin has a wide range of scientific research applications across various fields:
Mechanism of Action
Copper chlorophyllin exerts its effects through several mechanisms. It has anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities . The compound forms tight molecular complexes with carcinogens, thereby blocking their carcinogenic effects . It also modulates the expression of cytokine proteins such as NFkβ and IFNγ, which play a role in immune response . Additionally, copper chlorophyllin decreases oxidative stress by modulating cellular hydrogen peroxide levels .
Comparison with Similar Compounds
Copper chlorophyllin is unique among chlorophyll derivatives due to its water solubility and the replacement of the central magnesium atom with copper. Similar compounds include:
Chlorophyll a and b: Natural, fat-soluble chlorophylls found in plants.
Iron chlorophyllin: A derivative where the central atom is iron.
Zinc chlorophyllin: A derivative where the central atom is zinc.
Magnesium chlorophyllin: A derivative where the central atom is magnesium.
Copper chlorophyllin stands out due to its enhanced stability and solubility in water, making it more versatile for various applications.
Biological Activity
Copper chlorophyllin A, a semi-synthetic derivative of chlorophyll, has garnered significant attention for its diverse biological activities. This compound, particularly in its sodium copper chlorophyllin (SCC) form, exhibits various beneficial effects, including antioxidant, antimutagenic, and anticarcinogenic properties. This article delves into the biological activities of this compound, supported by research findings and case studies.
Chemical Composition and Properties
Copper chlorophyllin is derived from chlorophyll through the replacement of the magnesium ion with copper and the conversion of the phytol side chain into a carboxylate group. This modification enhances its solubility in water compared to natural chlorophyll, making it suitable for various applications in food, pharmaceuticals, and cosmetics.
Antioxidant Activity
This compound demonstrates strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation. For instance, a study involving Wistar rats indicated that dietary intake of sodium copper chlorophyllin significantly reduced markers of oxidative stress in hepatic and brain tissues .
Antimutagenic and Anticarcinogenic Effects
Research has highlighted the antimutagenic properties of this compound, particularly its ability to mitigate genetic damage induced by mutagens such as gamma rays. In experiments with Drosophila, higher concentrations of copper in SCC were associated with increased inhibition of genetic damage . Furthermore, copper chlorophyllin has been shown to bind to harmful compounds like heterocyclic amines and aflatoxins, thereby preventing their mutagenic effects .
Skin Repair and Anti-Aging Properties
Topical applications of sodium copper chlorophyllin have been investigated for their potential in skin repair. A clinical study demonstrated that a gel containing sodium copper chlorophyllin improved biomarkers associated with photoaged skin, such as fibrillin and epidermal mucins. The results suggested that this compound could play a role in enhancing skin elasticity and reducing signs of aging .
Case Studies
- Wistar Rat Study : In a controlled feeding experiment with Wistar rats, researchers assessed the bioavailability of sodium copper chlorophyllin and its impact on antioxidant defense mechanisms. Results indicated significant absorption of Cu-chlorin e4 in serum and organs, leading to enhanced antioxidant activity .
- Drosophila Genetic Damage Experiment : A comparative study on two forms of sodium copper chlorophyllin revealed that higher copper content resulted in greater protection against gamma radiation-induced genetic damage. The SCC-5.4 variant exhibited a 49% reduction in genetic damage compared to only 2% for SCC-3.7 .
- Skin Biopsy Analysis : A clinical trial involving four females with photoaged skin showed that treatment with sodium copper chlorophyllin complex led to a statistically significant increase in biomarkers indicative of skin repair compared to untreated controls .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Free Radical Scavenging : Copper chlorophyllin acts as an effective scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Binding to Mutagens : The ability to bind to planar compounds helps prevent their interaction with DNA, reducing mutagenesis.
- Inhibition of Enzymatic Activity : In vitro studies have shown that sodium copper chlorophyllin can inhibit hyaluronidase activity, which is involved in the breakdown of hyaluronic acid—a key component for maintaining skin hydration and elasticity .
Properties
IUPAC Name |
copper;[(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-18,24-dihydro-17H-porphyrin-2-ylidene]methanediolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21,37,43-44H,1,8-11H2,2-6H3,(H,39,40)(H,41,42);/q;+2/p-2/t17-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWOHWBPKWVAAB-PVMVIUQGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34CuN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019293 | |
Record name | Copper chlorophyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26317-27-1 | |
Record name | Copper chlorophyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihydrogen (2S-trans)-[18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionato(5-)-N21,N22,N23,N24]cuprate(3-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPPER CHLOROPHYLLIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D7N8KA5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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